molecular formula C8H11N3O B13559618 n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide

n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide

Cat. No.: B13559618
M. Wt: 165.19 g/mol
InChI Key: AZTIORXEYDDHQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide involves several steps. One common method includes the reaction of 5,6-dimethylpyridine-2-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-hydroxy-5,6-dimethylpyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3O/c1-5-3-4-7(8(9)11-12)10-6(5)2/h3-4,12H,1-2H3,(H2,9,11)

InChI Key

AZTIORXEYDDHQO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=C(C=C1)/C(=N/O)/N)C

Canonical SMILES

CC1=C(N=C(C=C1)C(=NO)N)C

Origin of Product

United States

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